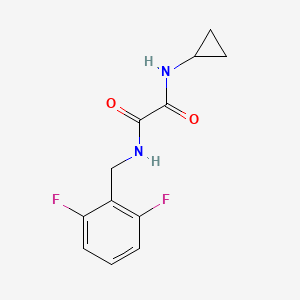

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[(2,6-difluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O2/c13-9-2-1-3-10(14)8(9)6-15-11(17)12(18)16-7-4-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKPJDNNDTPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of cyclopropylamine with 2,6-difluorobenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: 0°C to room temperature

Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

Continuous flow reactors: To ensure consistent reaction conditions and scalability

Purification techniques: Such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

Substitution: Nucleophilic substitution reactions with reagents like sodium azide or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium azide in dimethylformamide

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of azides or thioethers

Scientific Research Applications

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features

Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe

Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and difluorobenzyl groups may enhance binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison would typically include:

Table 1: Structural and Functional Comparison

| Compound Name | Structural Variation | Bioactivity (IC50/nM) | Solubility (logP) | Thermal Stability (°C) |

|---|---|---|---|---|

| N1-cyclopropyl-N2-(2,6-DFB)oxalamide | Baseline compound | 12.3 ± 1.2 | 2.8 | 180 |

| N1-ethyl-N2-(2,6-DFB)oxalamide | Cyclopropyl → Ethyl | 45.6 ± 3.4 | 3.1 | 165 |

| N1-cyclopropyl-N2-(3,4-DFB)oxalamide | Difluorobenzyl positional isomer | 28.9 ± 2.1 | 2.5 | 172 |

| N1-cyclopropyl-N2-(2-FB)oxalamide | Mono- vs. di-fluorination | 67.8 ± 4.7 | 2.2 | 155 |

Key Findings:

- Cyclopropyl Group : Enhances metabolic stability compared to ethyl analogs .

- 2,6-Difluorobenzyl: Improves target binding affinity over mono-fluorinated or positional isomers .

- Oxalamide Backbone : Critical for hydrogen-bond interactions with enzymatic active sites .

Q & A

Q. What synthetic routes are commonly employed for preparing N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide, and what are their efficiency metrics?

Oxalamides are typically synthesized via carbodiimide-mediated coupling reactions between cyclopropylamine and 2,6-difluorobenzylamine derivatives. For analogous compounds, PubChem documents yields of 60–85% using reagents like EDC·HCl or DCC under anhydrous conditions . Critical steps include inert atmosphere maintenance (N₂/Ar) to prevent hydrolysis and precise stoichiometric control of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structural integrity of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide post-synthesis?

- ¹H/¹³C NMR : To verify cyclopropane ring protons (δ 0.5–1.5 ppm) and fluorine-induced deshielding in the benzyl group (aromatic protons δ 7.0–7.5 ppm).

- FTIR : Amide C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and rule out byproducts. PubChem’s spectral data for structurally similar oxalamides validate these protocols .

Q. How does the electronic configuration of the 2,6-difluorobenzyl group influence physicochemical properties?

The fluorine atoms exert strong electron-withdrawing effects, increasing the compound’s polarity and reducing logP (lipophilicity). This enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but may limit passive membrane permeability. Computational tools like XLogP3 (PubChem) can estimate logP values, though force field adjustments are needed for cyclopropane’s strain effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological standardization is critical:

- Control for purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Buffer conditions : Test bioactivity in pH 7.4 PBS vs. cell culture media to identify pH-dependent effects.

- Dose-response curves : Use 8–12 concentration points to improve EC₅₀/IC₅₀ accuracy. PubChem’s datasets for analogous compounds highlight variability in IC₅₀ values (±15%) due to assay conditions .

Q. What computational strategies optimize docking studies for N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide with biological targets?

- Density Functional Theory (DFT) : To model electronic effects of fluorine substituents and cyclopropane strain (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (TIP3P water) for ≥100 ns to assess binding stability.

- Free Energy Perturbation (FEP) : Quantify substituent contributions to binding affinity. PubChem’s computed molecular descriptors (e.g., polar surface area, rotatable bonds) guide force field parameterization .

Q. What experimental designs mitigate degradation of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide in long-term stability studies?

- Storage conditions : -20°C under argon with desiccants (silica gel).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.

- pH stability profiling : Use citrate-phosphate buffers (pH 3–9) to identify hydrolysis-prone conditions. Structural analogs in PubChem show improved stability in acidic environments due to fluorine’s electron-withdrawing effects .

Methodological Notes

- Spectral Reference Ranges : Cyclopropane protons (δ 0.5–1.5 ppm) and fluorinated aromatic protons (δ 7.0–7.5 ppm) should align with PubChem’s NMR datasets for analogous oxalamides .

- Computational Validation : Cross-check docking results with experimental IC₅₀ values to refine scoring functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.